molecular formula C7H16O3S B132690 1-Heptanesulfonic acid CAS No. 149158-18-9

1-Heptanesulfonic acid

Cat. No.: B132690
CAS No.: 149158-18-9
M. Wt: 180.27 g/mol
InChI Key: AKRQHOWXVSDJEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Heptanesulfonic acid, also known as heptane-1-sulfonic acid, is an organic compound with the molecular formula C7H16O3S. It is a member of the alkylsulfonic acids, which are characterized by the presence of a sulfonic acid group (-SO3H) attached to an alkyl chain. This compound is commonly used in various scientific and industrial applications due to its surfactant properties and its ability to act as an ion-pairing reagent in chromatography.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Heptanesulfonic acid can be synthesized through the sulfonation of heptane. The process involves the reaction of heptane with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction typically takes place in the presence of a solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods: In industrial settings, this compound is often produced by the continuous sulfonation of heptane using sulfur trioxide in a falling film reactor. This method allows for efficient heat dissipation and precise control over the reaction conditions, resulting in high yields of the desired product. The crude product is then purified through distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-Heptanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form heptanoic acid and sulfuric acid.

    Reduction: Reduction reactions are less common but can lead to the formation of heptane and sulfur dioxide.

    Substitution: The sulfonic acid group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products:

    Oxidation: Heptanoic acid and sulfuric acid.

    Reduction: Heptane and sulfur dioxide.

    Substitution: Various heptane derivatives depending on the substituent introduced.

Scientific Research Applications

1-Heptanesulfonic acid is widely used in scientific research due to its versatile properties:

    Chemistry: It serves as an ion-pairing reagent in high-performance liquid chromatography (HPLC) and capillary electrophoresis, aiding in the separation of positively charged analytes.

    Biology: It is used in protein purification and nucleic acid separation by reducing surface tension and enhancing solubility.

    Medicine: It acts as a buffer and stabilizing agent in pharmaceutical formulations.

    Industry: It is employed as a surfactant in various industrial processes, including the production of detergents and emulsifiers.

Mechanism of Action

The primary mechanism by which 1-heptanesulfonic acid exerts its effects is through its surfactant properties. The sulfonic acid group (-SO3H) interacts with water molecules, reducing surface tension and allowing for better mixing and solubilization of hydrophobic compounds. In chromatography, it forms ion pairs with positively charged analytes, enhancing their separation and resolution.

Comparison with Similar Compounds

1-Heptanesulfonic acid can be compared with other alkylsulfonic acids, such as:

    1-Hexanesulfonic acid: Similar in structure but with a shorter alkyl chain, leading to different solubility and surfactant properties.

    1-Octanesulfonic acid: Has a longer alkyl chain, resulting in higher hydrophobicity and different chromatographic behavior.

    1-Decanesulfonic acid: Even longer alkyl chain, used in applications requiring stronger hydrophobic interactions.

Uniqueness: this compound strikes a balance between hydrophobicity and hydrophilicity, making it particularly useful in applications where moderate surfactant properties are desired. Its specific chain length allows for effective ion-pairing in chromatography without excessively altering the hydrophobicity of the analytes.

Properties

IUPAC Name

heptane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O3S/c1-2-3-4-5-6-7-11(8,9)10/h2-7H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRQHOWXVSDJEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5069411
Record name 1-Heptanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5069411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60586-80-3
Record name 1-Heptanesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60586-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Heptanesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060586803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Heptanesulfonic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Heptanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5069411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptane-1-sulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.631
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-HEPTANESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLP8FK213I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Heptanesulfonic acid
Reactant of Route 2
Reactant of Route 2
1-Heptanesulfonic acid
Reactant of Route 3
Reactant of Route 3
1-Heptanesulfonic acid
Reactant of Route 4
1-Heptanesulfonic acid
Reactant of Route 5
Reactant of Route 5
1-Heptanesulfonic acid
Reactant of Route 6
1-Heptanesulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.